Morachalcone A
Overview
Description
Synthesis Analysis
Morachalcone A can be synthesized through advanced techniques involving C-prenylated intermediates. A notable method includes a Claisen–Schmidt condensation followed by a Florisil®-catalyzed [1,3]-sigmatropic rearrangement of a prenyl phenyl ether (Romano & Casillas, 2005). Additionally, a convergent synthesis applicable to the preparation of oxidized prenylchalcones has been reported, which relies on Claisen–Schmidt, Mitsunobu, and vinyl/benzyl Stille coupling operations (Brandt et al., 2013).
Molecular Structure Analysis
The molecular structure of Morachalcone A and related compounds has been thoroughly analyzed. Techniques such as single-crystal X-ray analysis have been employed to understand the planar molecular structures of similar compounds, revealing their packing in a herringbone arrangement and elucidating physicochemical properties through cyclic voltammetry (CV) and UV-vis spectra (Takimiya et al., 2005).
Chemical Reactions and Properties
Morachalcone A is involved in various chemical reactions, including the Claisen–Schmidt condensation, which is pivotal for its synthesis. The compound's reactivity has been explored in the context of carbonic anhydrase inhibition activities, demonstrating the potential for moderate to good inhibitory activities (Arslan et al., 2016).
Physical Properties Analysis
The physical properties of Morachalcone A are closely related to its structure, with analyses focusing on its crystalline and molecular structure. These studies provide insights into the compound's stability, molecular packing, and intermolecular interactions, which are crucial for understanding its physical behavior and potential applications (Escobar et al., 2014).
Chemical Properties Analysis
Morachalcone A exhibits a range of chemical properties that are significant for its biological activities. These properties have been studied through various synthetic approaches and characterization techniques, shedding light on the compound's reactivity, stability, and interaction with biological targets. Notably, the synthesis and characterization of novel derivatives have provided insights into the chemical versatility of Morachalcone A and related compounds (Liu, Feng, & Yin, 2013).
Scientific Research Applications
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Antioxidant Activity
- Field : Pharmacology
- Application : Chalcones have a radical quenching property due to the presence of phenolic groups . This property has led researchers to investigate chalcone-rich plant extracts for therapeutically useful compounds .
- Methods : The antioxidant activity of chalcones can be assessed using various in vitro methods, such as the ethylenediaminetetraacetate (EDTA) method .
- Results : Some chalcone derivatives have shown excellent inhibitory activity, better than the standard EDTA .
-
Antimicrobial Activity
- Field : Microbiology
- Application : Chalcones have been found to exhibit antimicrobial activity against various microorganisms .
- Methods : The antimicrobial activity of chalcones can be assessed using in vitro methods, such as the disk diffusion method or broth dilution method .
- Results : Some chalcone derivatives have shown activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) between 0.4 and 0.6 mg/mL .
-
Anti-Inflammatory Activity
- Field : Pharmacology
- Application : Chalcones have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
- Methods : The anti-inflammatory activity of chalcones can be assessed using various in vitro and in vivo methods, such as the carrageenan-induced paw edema test .
- Results : Some chalcone derivatives have shown significant anti-inflammatory activity, comparable to standard drugs .
-
Anticancer Activity
- Field : Oncology
- Application : Chalcones have been found to exhibit anticancer activity against various types of cancer cells .
- Methods : The anticancer activity of chalcones can be assessed using in vitro methods, such as the MTT assay .
- Results : Some chalcone derivatives have shown cytotoxic activity against cancer cell lines, with IC50 values in the micromolar range .
Safety And Hazards
properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-12(2)3-7-15-18(23)10-8-16(20(15)25)17(22)9-5-13-4-6-14(21)11-19(13)24/h3-6,8-11,21,23-25H,7H2,1-2H3/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBYIJSAISXPKJ-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317253 | |
Record name | Morachalcone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Morachalcone A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040306 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Morachalcone A | |
CAS RN |
76472-88-3 | |
Record name | Morachalcone A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76472-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morachalcone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Morachalcone A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRR4CUV7BP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Morachalcone A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040306 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
204 - 205 °C | |
Record name | Morachalcone A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040306 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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